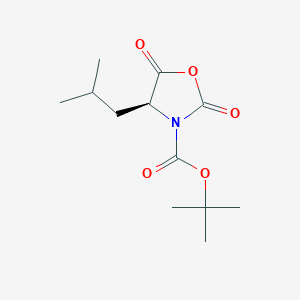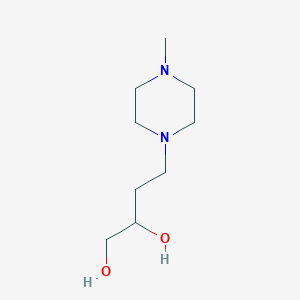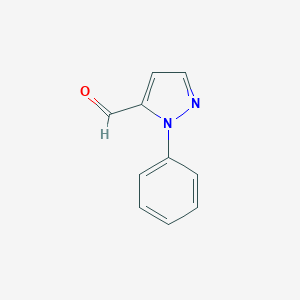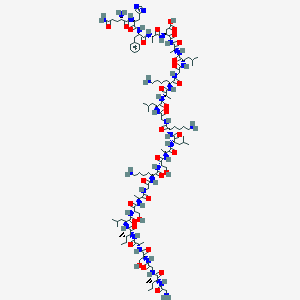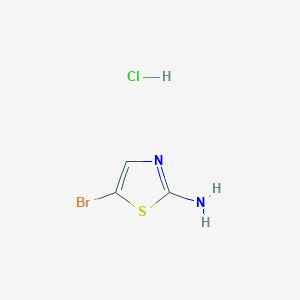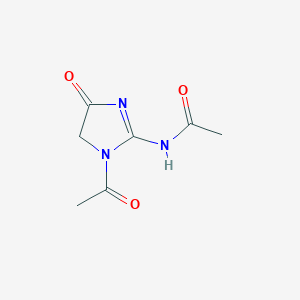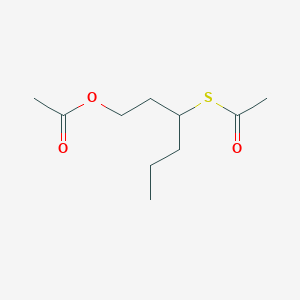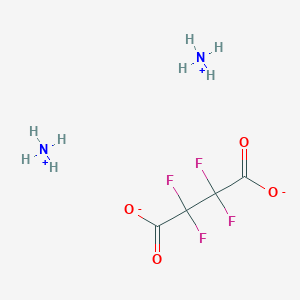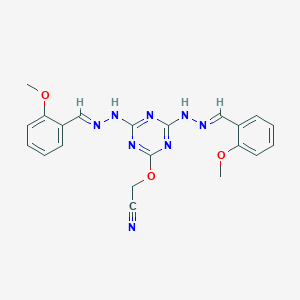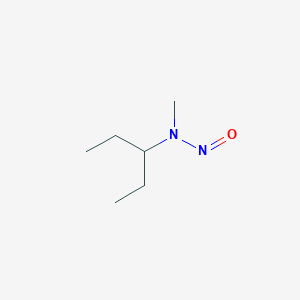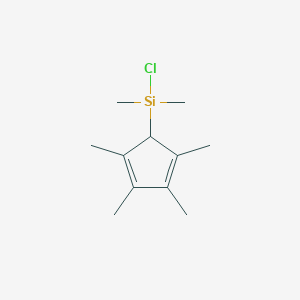
Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
Übersicht
Beschreibung
Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane is a compound that falls within the category of organosilicon compounds, which are known for their utility in various synthetic applications. The compound features a cyclopentadienyl ring with multiple methyl substituents, which is bonded to a silicon atom that carries additional methyl groups and a chlorine atom.
Synthesis Analysis
The synthesis of related chloro(cyclopentadienyl)silanes has been achieved through metathesis reactions, yielding compounds with various substituents on the cyclopentadienyl ring and the silicon atom . Additionally, the synthesis of multifunctional (chloromethyl)silanes has been reported, which involves coupling reactions between (chloromethyl)lithium and chlorosilanes, indicating a potential pathway for the synthesis of chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by NMR studies (1H, 13C, 29Si) and elemental analyses, with some structures further confirmed by single-crystal X-ray diffraction . These techniques would likely be applicable in analyzing the molecular structure of chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane to determine its precise geometry and electronic configuration.
Chemical Reactions Analysis
The reactivity of chloromethyldisilanes with electron-rich alkenes has been studied, showing that these compounds can undergo disproportionation reactions . This suggests that chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane may also participate in similar reactions due to the presence of the chloromethyl group. Furthermore, the dimerization of 1,1,3,4-tetramethyl-1-sila-2,4-cyclopentadiene has been observed, which could be relevant to the behavior of the compound .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane are not detailed in the provided papers, the properties of similar organosilicon compounds have been characterized using spectroscopic methods and mass spectrometry . These methods would be instrumental in determining the properties such as boiling point, melting point, solubility, and stability of the compound.
Wissenschaftliche Forschungsanwendungen
1. Applications in Silica Material Modification
Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane is used in modifying silica materials. For instance, its use in the grafting of aminopropyl groups onto SBA-15 silica materials demonstrates its role in creating chemically diverse surfaces. These modified surfaces have applications in catalysis and adsorption processes (Hicks, Dabestani, Buchanan, & Jones, 2008).
2. Role in Organosilicon Chemistry
This compound plays a significant role in organosilicon chemistry, as demonstrated by its use in the synthesis of tetramethyl-silacyclopentadiene derivatives. Such compounds have potential applications in materials science and chemical synthesis (Joo, Hwang, & Hong, 1986).
3. Functionalized Silane Synthesis
It serves as a precursor in the synthesis of functionalized silane compounds. These compounds have diverse applications, including as molecular building blocks for metal-containing polymers (Jutzi, Heidemann, Neumann, & Stammler, 1994).
4. Chromatographic Applications
In chromatography, chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane is used for the preparation of chemically bonded ion-exchange stationary phases. This showcases its utility in analytical chemistry (Asmus, Low, & Novotny, 1976).
5. Mild Coupling Agent in Organic Synthesis
It's also used as a mild dehydrating reagent in the synthesis of carboxamides from carboxylic acids and amines, highlighting its role in organic synthesis (Tozawa, Yamane, & Mukaiyama, 2005).
Eigenschaften
IUPAC Name |
chloro-dimethyl-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClSi/c1-7-8(2)10(4)11(9(7)3)13(5,6)12/h11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMBNCMQGRJAAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C1[Si](C)(C)Cl)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407757 | |
| Record name | Chloro(dimethyl)(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane | |
CAS RN |
125542-03-2 | |
| Record name | Chloro(dimethyl)(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

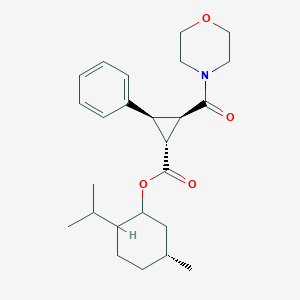
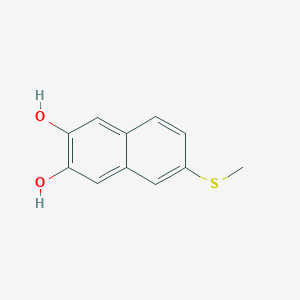
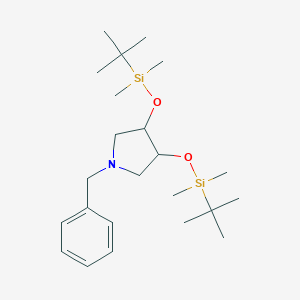
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)
